
2-Methyl-2-isopropyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-isopropyl-1,3-dioxolane is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . This compound belongs to the class of dioxolanes, which are heterocyclic acetals. It is also known by other names such as 1,3-Dioxolane, 2-isopropyl-2-methyl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-isopropyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of a Brønsted or Lewis acid catalyst. For example, the microwave irradiation of a mixture of ethylene glycol and acetophenone in the presence of para-toluene sulfonic acid under solventless conditions can yield the desired dioxolane .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of solid acid catalysts in a chamber where process gas containing acetaldehyde is introduced along with ethylene glycol . The resulting ethylene glycol stream containing the dioxolane is then separated and purified.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-isopropyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Substitution reactions often involve nucleophiles like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-Methyl-2-isopropyl-1,3-dioxolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-isopropyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. For instance, the compound can undergo gas-phase thermal decomposition, which has been studied in detail to understand its kinetics and mechanism . The infrared spectra of the compound in solid, liquid, and gaseous states have also been analyzed to elucidate its behavior under different conditions .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Similar to 2-Methyl-2-isopropyl-1,3-dioxolane, 1,3-Dioxane is a heterocyclic acetal but with a six-membered ring structure.
Tetrahydrofuran (THF): THF is related to dioxolanes by the replacement of the methylene group at the 2-position with an oxygen atom.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
4405-16-7 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3)8-4-5-9-7/h6H,4-5H2,1-3H3 |
Clé InChI |
IGZQZZODNMBJLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


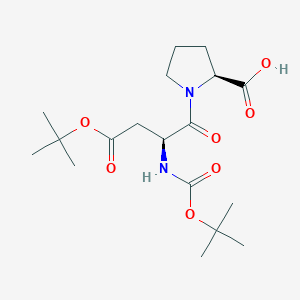
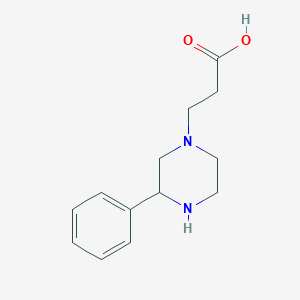

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
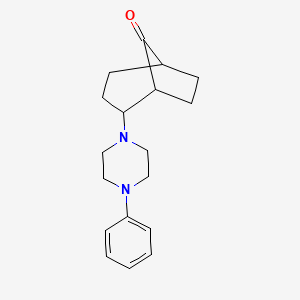
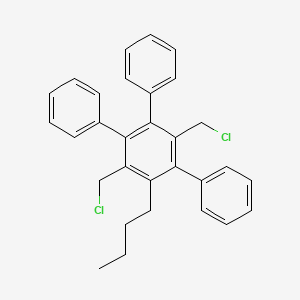
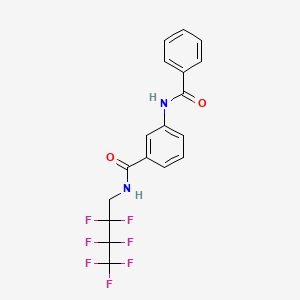
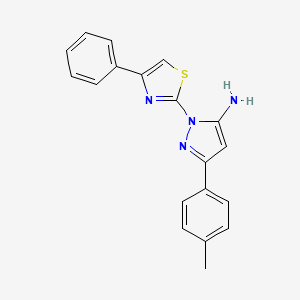
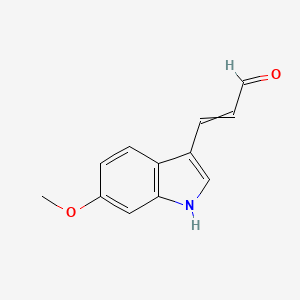
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
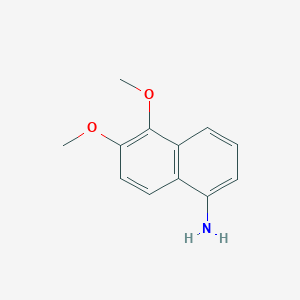
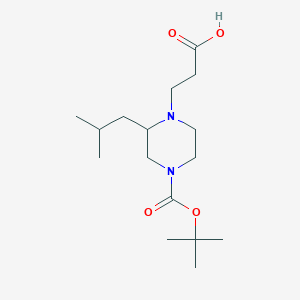
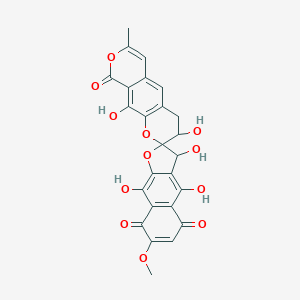
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)
